6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Overview
Description
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (6EPQC) is a synthetic compound that has been studied for its potential applications in scientific research. 6EPQC is a derivative of quinoline, a heterocyclic aromatic compound, and is often used as a starting material in organic synthesis. It has been used in a broad range of applications, including as a photoinitiator in the production of polymers, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Derivative Formation
- A study discussed the synthesis of pyridine and fused pyridine derivatives, including reactions that could be related to the synthesis of compounds similar to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride. This includes the formation of isoquinoline and pyrido derivatives through various chemical reactions (Al-Issa, 2012).
Fluorescence and Chromatography Applications
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally similar to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, was found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry for related compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Luminescent Properties and Coordination Chemistry
- A study on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with extended coordination capabilities derived from quinoline and pyridine demonstrated luminescent properties. Such complexes can be applied in the synthesis of biarylaldehydes and arylquinolines, indicating potential applications in coordination chemistry and material science for related compounds (Xu et al., 2014).
Photoluminescent Coordination Polymers
- The use of an organic ligand related to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride led to the formation of a photoluminescent copper(II) coordination polymer, demonstrating applications in the creation of photoluminescent materials with potential use in optoelectronics and molecular electronics (Twaróg, Hołyńska, & Kochel, 2020).
Antibacterial and Antifungal Applications
- Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, which could be structurally related to 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, showed antibacterial and antifungal activities. This suggests possible applications in the development of new antimicrobial agents (Rajendran & Karvembu, 2002).
properties
IUPAC Name |
6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXUDJDKPEAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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